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molecular formula C8H4ClN3 B8518750 6-chloro-1H-benzo[d]imidazole-5-carbonitrile

6-chloro-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B8518750
M. Wt: 177.59 g/mol
InChI Key: VCZHHSJFDXKHSK-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 248 (550 mg, 2.38 mmol), Pd(PPh3)4 (275 mg, 0.238 mmol), and Zn(CN)2 (279 mg, 2.38 mmol) in NMP (10 mL) was stirred under nitrogen atmosphere at 120° C. for 18 h. The reaction mixture was poured into water (50 mL), extracted with EtOAc (3×20 mL), and concentrated to dryness in vacuo. The crude was purified by SiO2 chromatography eluting with DCM:MeOH (12:1) to afford 217 mg (51.5%) of 6-chloro-1H-benzo[d]imidazole-5-carbonitrile (250) as yellow solid (217 mg, 51.5%): MS (ESI) m/z=178.2 (M+1).
Name
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
275 mg
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
279 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([Cl:11])=[CH:9][C:5]2[NH:6][CH:7]=[N:8][C:4]=2[CH:3]=1.O.[CH3:13][N:14]1C(=O)CCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[C-]#N.[Zn+2]>[Cl:11][C:10]1[C:2]([C:13]#[N:14])=[CH:3][C:4]2[N:8]=[CH:7][NH:6][C:5]=2[CH:9]=1 |f:4.5.6,^1:23,25,44,63|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
BrC1=CC2=C(NC=N2)C=C1Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
275 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Zn(CN)2
Quantity
279 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere at 120° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with DCM:MeOH (12:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(NC=N2)C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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